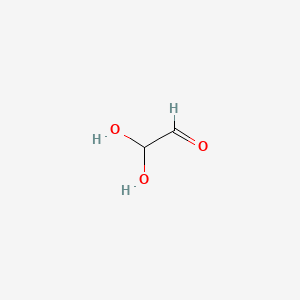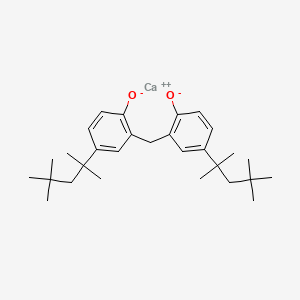
Phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt typically involves the reaction of phenol derivatives with calcium salts under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 100-110°C to ensure proper crystallization and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes multiple purification steps to ensure the final product meets the required specifications. The use of advanced techniques such as gas chromatography and mass spectrometry is common to monitor the quality and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various alcohols and hydrocarbons .
Aplicaciones Científicas De Investigación
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of plastics, resins, and coatings due to its stabilizing properties
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt involves its ability to interact with various molecular targets. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s structure allows it to absorb UV radiation, converting it to thermal energy, which helps in protecting materials from UV-induced degradation .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
- 4-tert-Octyl-o-Cresol
Uniqueness
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt is unique due to its specific calcium salt form, which enhances its stability and reactivity compared to other similar compounds. Its ability to act as both an antioxidant and UV absorber makes it particularly valuable in industrial applications .
Propiedades
Número CAS |
68527-62-8 |
|---|---|
Fórmula molecular |
C29H42CaO2 |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
calcium;2-[[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/C29H44O2.Ca/c1-26(2,3)18-28(7,8)22-11-13-24(30)20(16-22)15-21-17-23(12-14-25(21)31)29(9,10)19-27(4,5)6;/h11-14,16-17,30-31H,15,18-19H2,1-10H3;/q;+2/p-2 |
Clave InChI |
YXSZZYUCAWASKW-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])CC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


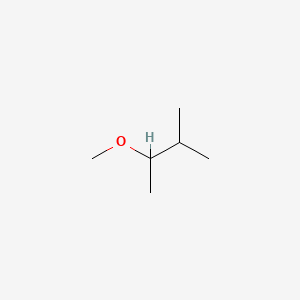
![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)
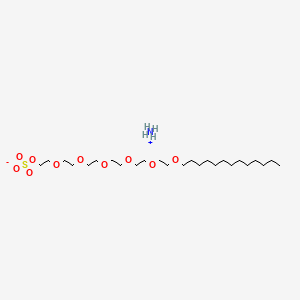
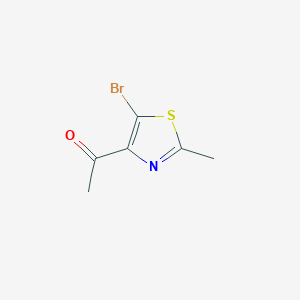
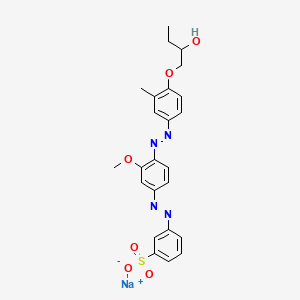
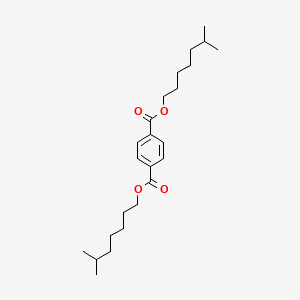
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
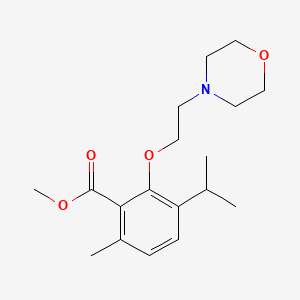
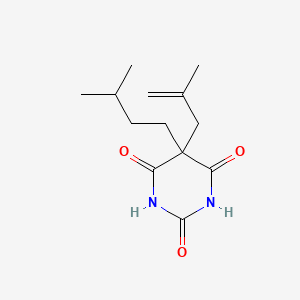
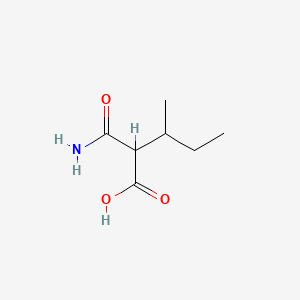
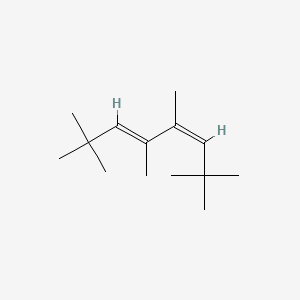
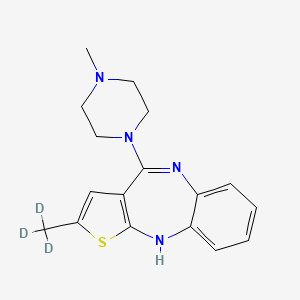
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
